molecular formula C13H13NO B8424797 N-ethyl-1-naphthalenecarboxamide

N-ethyl-1-naphthalenecarboxamide

Cat. No.: B8424797
M. Wt: 199.25 g/mol
InChI Key: AGDCSWWZEXGQOA-UHFFFAOYSA-N
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Description

Its structure consists of a naphthalene ring (10 carbons) substituted at the 1-position with a carboxamide group (-CONH-C₂H₅). This compound has garnered attention for its fluorescent chemosensing properties, particularly its ability to complex with alkali and alkaline earth metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺). Ab initio molecular orbital studies by Kawakami et al. (2002) revealed that its fluorescence response arises from electronic transitions modulated by metal-ion coordination, making it a promising candidate for sensor applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-ethylnaphthalene-1-carboxamide

InChI

InChI=1S/C13H13NO/c1-2-14-13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

AGDCSWWZEXGQOA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Applications/Properties References
This compound C₁₃H₁₃NO 199.25 Ethyl (-C₂H₅) Fluorescent chemosensor for metal ions
2-Hydroxy-N-phenylnaphthalene-1-carboxamide (1) C₁₇H₁₃NO₂ 263.29 Phenyl with 2-hydroxyl Antimycobacterial activity
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide C₁₃H₁₈N₂O 218.30 2-Aminoethyl (-CH₂CH₂NH₂) Potential biological applications (under investigation)
N-[(1R)-1-Phenylethyl]naphthalene-1-carboxamide C₁₉H₁₇NO 275.34 Chiral phenylethyl group High lipophilicity; structural studies
Naphthalene-1-carboxamidine C₁₁H₁₀N₂ 170.21 Amidine (-C(=NH)NH₂) Synthesis intermediates; coordination chemistry

Analysis of Structural and Functional Differences

(ii) Electronic and Spectral Properties

  • Fluorescence : this compound exhibits strong fluorescence due to extended π-conjugation in the naphthalene ring, which is perturbed upon metal-ion binding . In contrast, naphthalene-1-carboxamidine lacks fluorescence due to the amidine group’s electron-withdrawing nature .
  • Metal-Ion Selectivity : this compound shows selectivity for Ca²⁺ over Na⁺, attributed to the optimal cavity size formed by the ethyl group and naphthalene ring . Analogues like 2-hydroxy-N-phenyl derivatives prioritize biological interactions over sensing.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-ethyl-1-naphthalenecarboxamide in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves coupling a naphthalene carboxylic acid derivative with an ethylamine group. A common approach includes:

  • Step 1 : Activation of 1-naphthalenecarboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
  • Step 2 : Reaction with ethylamine in the presence of a base (e.g., triethylamine) at 0–25°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Key Parameters for Optimization :

ParameterOptimal RangeImpact on Yield/Purity
Coupling AgentEDC (1.2 eq)Reduces side reactions
SolventDCMEnhances reaction homogeneity
Temperature0–25°CMinimizes decomposition
Reaction Time12–24 hoursEnsures complete conversion

Reference : Synthesis protocols for analogous carboxamides (e.g., N-ethoxy derivatives) highlight the importance of inert conditions and stoichiometric control .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer : Critical physicochemical properties include solubility, stability, and spectroscopic fingerprints. Key techniques:

  • Solubility : Use shake-flask method in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol) with HPLC quantification .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC-UV .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR (DMSO-d6) to confirm structure (e.g., naphthalene protons at δ 7.2–8.5 ppm, carboxamide NH at δ 8.1–8.3 ppm) .
    • FT-IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ .

Data Interpretation : Compare results with computational predictions (e.g., PubChem data for related compounds) to validate accuracy .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity and toxicity be resolved?

Methodological Answer : Contradictions often arise from differences in assay conditions or model systems. Strategies include:

  • Dose-Response Studies : Test a wide concentration range (nM–mM) in both in vitro (e.g., cell viability assays) and in vivo models (e.g., rodent toxicity studies) .
  • Comparative Toxicokinetics : Measure plasma/tissue concentrations using LC-MS/MS to correlate exposure with observed effects .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways (e.g., oxidative stress markers like Nrf2) .

Example : If neurotoxicity is reported in animal studies but absent in cell models, evaluate blood-brain barrier penetration via PAMPA assays .

Q. What advanced strategies can optimize the compound’s bioactivity while minimizing toxicity?

Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications (e.g., halogenation, methoxy groups) and screen for activity/toxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce direct toxicity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to target receptors (e.g., neurotransmitter transporters) and optimize interactions .

Case Study : Ethoxy and methoxy substitutions on naphthalene rings improve solubility and target selectivity in related carboxamides .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for biological samples (e.g., plasma, urine) .
  • Chromatography :
    • HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid, UV detection at 254 nm .
    • LC-MS/MS : MRM transitions (e.g., m/z 230 → 184 for quantification) with deuterated internal standards .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (80–120%) .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions, monitor degradation via HPLC .
  • Biodegradation : Use OECD 301F test with activated sludge; measure residual compound via GC-MS .
  • Adsorption Studies : Batch experiments with soil/sediment; fit data to Freundlich isotherms .

Key Finding : Naphthalene derivatives often show moderate persistence (t₁/₂ = 10–30 days) in aerobic environments .

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